molecular formula C3H5N3S B108200 2-Amino-5-methyl-1,3,4-thiadiazole CAS No. 108-33-8

2-Amino-5-methyl-1,3,4-thiadiazole

Cat. No. B108200
CAS RN: 108-33-8
M. Wt: 115.16 g/mol
InChI Key: HMPUHXCGUHDVBI-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The compound is characterized by the presence of an amino group at the 2nd position and a methyl group at the 5th position on the thiadiazole ring .

Synthesis Analysis

The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is a transition-metal-free process compatible with a range of aldehydes . Another method includes the cyclization of thiosemicarbazide on solid-phase organic synthesis, which allows for the creation of a library of 1,3,4-thiadiazole derivatives . Additionally, an environmentally friendly strategy for synthesizing 5-amino-1,2,4-thiadiazoles from isothiocyanates using I2-mediated oxidative C-N and N-S bond formations in water has been reported .

Molecular Structure Analysis

The molecular and crystal structure of 2-amino-1,3,4-thiadiazoles has been extensively studied. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of eight asymmetric molecules in the unit cell . The molecular structure of 2-amino-5-methyl-1,3,4-thiadiazole has also been determined, showing a similar hydrogen-bonding network to its unsubstituted counterpart but with a different packing mode .

Chemical Reactions Analysis

2-Amino-1,3,4-thiadiazoles can undergo various chemical reactions to form different derivatives. Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives have been synthesized, with the structures confirmed by various spectroscopic techniques . The electrochemical oxidative intramolecular N-S bond formation has been utilized to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles, showcasing broad substrate scope and excellent functional group tolerance .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-1,3,4-thiadiazoles have been explored through experimental and computational methods. The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) . The crystal structure analysis has provided insights into the molecular forces, such as hydrogen bonding and through-conjugation, which influence the packing and stability of these compounds . Additionally, the potential application of these compounds as nonlinear optical (NLO) materials has been suggested due to their observed UV absorption peaks and hyperpolarizability .

Scientific Research Applications

Corrosion Inhibition

2-Amino-5-methyl-1,3,4-thiadiazole derivatives have been extensively studied for their effectiveness in inhibiting corrosion. Research has shown these compounds to be highly efficient in protecting metals like copper and mild steel in various environments. For example, a study by Blajiev et al. (2004) demonstrated the effectiveness of 2-amino-5-mercapto-1,3,4-thiadiazole and its methyl derivative as copper corrosion inhibitors in chloride solutions using impedance spectroscopy and a quantum-chemical approach (Blajiev et al., 2004). Similarly, Quraishi and Khan (2006) investigated the influence of 5-Methyl-2-amino-1,3,4-thiadiazoles (MAT) on the corrosion inhibition of mild steel in sulfuric acid solution, indicating its potential in industrial applications (Quraishi & Khan, 2006).

Structural and Molecular Analysis

The structural properties of 2-Amino-5-methyl-1,3,4-thiadiazole have also been a subject of interest. Lynch (2001) conducted a study to compare the structures of 2-amino-5-methyl-1,3,4-thiadiazole with its ethyl derivative, revealing insights into their hydrogen-bonding networks and packing modes (Lynch, 2001).

Antimicrobial and Antiproliferative Properties

A significant area of research has been the exploration of the biological activities of 2-Amino-5-methyl-1,3,4-thiadiazole derivatives. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their antimicrobial and antiproliferative properties. The study highlighted the potential of these compounds in pharmacology, particularly in chemotherapy strategies (Gür et al., 2020).

Electrochemical Studies

The electrochemical behavior of 2-Amino-5-methyl-1,3,4-thiadiazole has been analyzed to understand its interaction with metals. Gupta et al. (1990) studied the anodic oxidation of this compound at a pyrolytic graphite electrode, contributing to the understanding of its electrochemical properties (Gupta et al., 1990).

Synthesis and Pharmaceutical Applications

Furthermore, the synthesis and evaluation of thiadiazole derivatives for pharmaceutical applications have been a key area of research. Studies have explored their use in creating antimicrobial agents, highlighting their pharmacological potential. For instance, Ameen and Qasir (2017) focused on the synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole derivatives for potential antibacterial and antifungal activities (Ameen & Qasir, 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

Future Directions

The compound has been used in the synthesis of various derivatives with potential biological activities . It has been used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents . The compound has also been used in the synthesis of 9-methylthio-7,7-dioxo-7,7a-dihydro-5-oxo-7λ6,10-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one . Future research could focus on exploring more potential applications of this compound and its derivatives in various fields.

properties

IUPAC Name

5-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPUHXCGUHDVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148347
Record name 1,3,4-Thiadiazole, 2-amino-5-methyl-
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Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-5-methyl-1,3,4-thiadiazole

CAS RN

108-33-8
Record name 2-Amino-5-methyl-1,3,4-thiadiazole
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Record name 2-Amino-5-methyl-1,3,4-thiadiazole
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Record name 1,3,4-Thiadiazole, 2-amino-5-methyl-
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Record name 5-methyl-1,3,4-thiadiazol-2-ylamine
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Record name 2-Amino-5-methyl-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
DE Lynch - Acta Crystallographica Section C: Crystal Structure …, 2001 - scripts.iucr.org
The structures of 2-amino-5-methyl-1,3,4-thiadiazole, C3H5N3S, and 2-amino-5-ethyl-1,3,4-thiadiazole, C4H7N3S, have been determined for comparison with unsubstituted 2-amino-1,…
Number of citations: 10 scripts.iucr.org
Y Sun, D Wen - Journal of Alloys and Compounds, 2019 - Elsevier
A multifunctional resistive switching memory devices with the typical sandwich structure of Al/Poly(4-vinylphenol) (PVP)+2-Amino-5-methyl-1,3,4-thiadiazole/Al is fabricated. Al as the …
Number of citations: 24 www.sciencedirect.com
MM Mashaly - Synthesis and reactivity in inorganic and metal …, 2002 - Taylor & Francis
A new series of oxorhenium(V) complexes were prepared by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole (L), alone or with addition of NaSCN, with H 2 [ReOCl 5 ]. Mononuclear …
Number of citations: 22 www.tandfonline.com
AC Fabretti, GC Franchini, G Peyronel - Spectrochimica Acta Part A …, 1980 - Elsevier
The copper(I) and silver(I) complexes of 2-amino-5-methyl-1,3,4- thiadiazole (MATZ = L) CuL 3 X (X = Cl, ClO 4 ), CuL 1.5 Br, CuLI, AgLX (X = ClO 4 , CF 3 COO, 1 2 SO 4 ), AgL 2.5 X (X …
Number of citations: 11 www.sciencedirect.com
DE Lynch, J Ewington - Acta Crystallographica Section C: Crystal …, 2001 - scripts.iucr.org
The structures of the title compounds, [CuCl(C3H5N3S)4]Cl·H2O, (I), and [CuCl(C4H7N3S)4]Cl, (II), comprise square-pyramidal Cu centres with four N-bound organic ligands filling the …
Number of citations: 8 scripts.iucr.org
AC Fabretti, GC Franchini, G Peyronel - Spectrochimica Acta Part A …, 1979 - Elsevier
Some zinc(II), cadmium(II) and mercury(II) complexes of 2-amino-5-methyl-1,3,4-thiadiazole (Matz or L) were prepared and studied by conductometric and ir methods: ZnL 2 X 2 (X  Cl, …
Number of citations: 10 www.sciencedirect.com
T A. de Toledo, R RF Bento, T R. Cunha… - Journal of Raman …, 2018 - Wiley Online Library
We report a detailed study of 2‐amino‐5‐methyl‐1,3,4‐thiadiazole (C 3 H 5 N 3 S) using Raman and infrared spectroscopy techniques combined with density functional theory at the …
AC Fabretti, G Peyronel, GC Franchini - Inorganica Chimica Acta, 1979 - Elsevier
The following complexes of 2-amino-5-methyl-1,3,4-thiadiazole (L) have been prepared and studied: CoL 2 X 2 (X = Cl, Br, I, OAc), pseudotetrahedral with C 2v symmetry; ML 4 (NO 3 ) …
Number of citations: 19 www.sciencedirect.com
AE Hassan, IA Shaaban, AM Abuelela… - Journal of …, 2018 - Taylor & Francis
Co(II), Ni(II), and Cu(II) complexes of 2-Amino-5-ethyl-1,3,4-thiadiazole (AET) and 2-Amino-5-(ethylthio)-1,3,4-thiadiazole (AEST) have been synthesized and characterized based on …
Number of citations: 3 www.tandfonline.com
I Singh, LH Al-Wahaibi, R Srivastava, O Prasad… - ACS …, 2020 - ACS Publications
Extensive investigation on the molecular and electronic structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in the ground state and in the first excited state has been performed. The …
Number of citations: 16 pubs.acs.org

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